molecular formula C19H20F2N2O5S B11134937 N-(2,4-Difluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

N-(2,4-Difluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

Cat. No.: B11134937
M. Wt: 426.4 g/mol
InChI Key: ZRWTUTHALOBLTN-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including fluorophenyl, methyl, morpholine, and sulfonyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Formation of the phenoxyacetic acid derivative: This step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.

    Amidation reaction: The phenoxyacetic acid derivative is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-(4-morpholinyl)acetamide
  • 2-(2-Methyl-4-(morpholine-4-sulfonyl)phenoxy)acetic acid

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H20F2N2O5S

Molecular Weight

426.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C19H20F2N2O5S/c1-13-10-15(29(25,26)23-6-8-27-9-7-23)3-5-18(13)28-12-19(24)22-17-4-2-14(20)11-16(17)21/h2-5,10-11H,6-9,12H2,1H3,(H,22,24)

InChI Key

ZRWTUTHALOBLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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